molecular formula C19H24O3 B15142837 4-Methoxy estrone-d4

4-Methoxy estrone-d4

Cat. No.: B15142837
M. Wt: 304.4 g/mol
InChI Key: PUEXVLNGOBYUEW-OVMUWQPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy estrone-d4 is a deuterium-labeled derivative of 4-Methoxy estrone. This compound is used primarily in scientific research as a stable isotope-labeled standard. The presence of deuterium atoms makes it particularly useful in mass spectrometry studies, where it serves as an internal standard for quantifying the levels of 4-Methoxy estrone in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy estrone-d4 typically involves the deuteration of 4-Methoxy estrone. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions on the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The product is then purified using chromatographic techniques to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy estrone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of this compound .

Scientific Research Applications

4-Methoxy estrone-d4 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-Methoxy estrone-d4 is similar to that of 4-Methoxy estrone. It interacts with estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. The deuterium atoms do not significantly alter the biological activity of the compound but provide a means for its precise quantification in biological studies .

Comparison with Similar Compounds

4-Methoxy estrone-d4 is unique due to its deuterium labeling, which distinguishes it from other methoxylated estrogens such as:

Properties

Molecular Formula

C19H24O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3-hydroxy-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i5D,7D,8D2

InChI Key

PUEXVLNGOBYUEW-OVMUWQPRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC(C4=O)([2H])[2H])C)OC)O)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.